molecular formula C18H11NS B2759553 5H-[1]benzothieno[3,2-c]carbazole CAS No. 1255308-97-4

5H-[1]benzothieno[3,2-c]carbazole

Cat. No.: B2759553
CAS No.: 1255308-97-4
M. Wt: 273.35
InChI Key: NPHLAWPEXYBGTP-UHFFFAOYSA-N
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Description

5H-1benzothieno[3,2-c]carbazole is a heterocyclic compound that belongs to the class of benzothiophenes and carbazoles. It is characterized by a fused ring system consisting of a benzene ring, a thiophene ring, and a carbazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-1benzothieno[3,2-c]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 2-aminobiphenyl and thiophene derivatives can be subjected to cyclization reactions using catalysts like palladium or copper under high temperatures .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes the use of continuous flow reactors and scalable catalysts to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 5H-1benzothieno[3,2-c]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions::

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry: In chemistry, 5H-1benzothieno[3,2-c]carbazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential pharmacophore. It can be modified to create derivatives with biological activity, such as anticancer or antimicrobial properties .

Industry: In the industrial sector, 5H-1benzothieno[3,2-c]carbazole is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties .

Mechanism of Action

The mechanism by which 5H-1benzothieno[3,2-c]carbazole exerts its effects is primarily through its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific derivative and its intended use .

Properties

IUPAC Name

5H-[1]benzothiolo[3,2-c]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NS/c1-3-7-14-13(6-1)17-15(19-14)10-9-12-11-5-2-4-8-16(11)20-18(12)17/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHLAWPEXYBGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3SC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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